N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide
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Overview
Description
N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a palmitohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide typically involves the condensation of 1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-carbaldehyde with palmitohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free synthesis or the use of environmentally benign solvents, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazides with various functional groups
Scientific Research Applications
N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol: A similar compound with a hydroxyl group instead of the hydrazide moiety.
1-(3-oxo-1-phenyl-3-(p-tolyl) propylidene)-1,3-dihydro-2H-inden-2-one: A structurally related compound with an indene ring system
Uniqueness
N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide is unique due to its combination of a pyrazole ring, phenyl group, and palmitohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
881659-98-9 |
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Molecular Formula |
C33H46N4O |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]hexadecanamide |
InChI |
InChI=1S/C33H46N4O/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-32(38)35-34-26-30-27-37(31-19-16-15-17-20-31)36-33(30)29-24-22-28(2)23-25-29/h15-17,19-20,22-27H,3-14,18,21H2,1-2H3,(H,35,38)/b34-26+ |
InChI Key |
NGAYWCWCCKRATF-JJNGWGCYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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